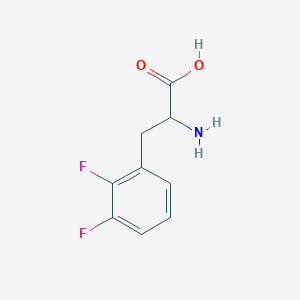

2-amino-3-(2,3-difluorophenyl)propanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371793 | |

| Record name | 2,3-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236754-62-4 | |

| Record name | 2,3-Difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236754-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 236754-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine, possesses unique electronic properties conferred by the difluoro-substituted phenyl ring. These properties can significantly influence its biological activity and metabolic stability. A summary of its known and predicted physicochemical characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2] |

| CAS Number | 266360-42-3 | [1] |

| Appearance | Off-white powder | [2] |

| Boiling Point (Predicted) | 306.9 ± 42.0 °C | [2] |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.17 ± 0.15 | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Purity | ≥97% | [1] |

| Storage | Room temperature, in a dark, inert atmosphere | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid are not explicitly described in the currently available literature. However, a plausible synthetic route can be conceptualized based on established methods for the asymmetric synthesis of amino acids. One common approach involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.

A potential synthetic workflow is outlined in the diagram below. This proposed pathway is hypothetical and would require experimental validation.

Caption: A conceptual workflow for the synthesis of the target compound.

Proposed Experimental Protocol:

-

Alkylation: The chiral glycine equivalent would be deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Subsequently, 2,3-difluorobenzyl bromide would be added to the reaction mixture, and the reaction would be allowed to proceed to completion.

-

Work-up and Purification: The reaction would be quenched with a proton source, and the crude product would be extracted and purified using column chromatography.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities would be removed, typically by acidic hydrolysis (e.g., with hydrochloric acid).

-

Final Purification: The final product would be purified by recrystallization or ion-exchange chromatography to yield (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.

Biological Activity and Signaling Pathways

Specific biological activity data for (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is not available in the public domain. However, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological properties, such as metabolic stability and binding affinity to target proteins.

Structurally similar fluorinated phenylalanine analogs have been investigated for a variety of applications, including as anti-inflammatory agents and for their potential role in neuropharmacology. For instance, some 2-arylpropanoic acid derivatives have demonstrated anti-inflammatory, antinociceptive, and antiplatelet activities[3]. It is plausible that (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid could exhibit similar biological effects.

Given that it is an amino acid analog, a primary area of investigation would be its interaction with amino acid transporters and its potential incorporation into peptides or proteins, which could lead to altered biological functions. The diagram below illustrates a hypothetical signaling pathway where an amino acid analog could exert its effects, for example, by being a competitive inhibitor or a substrate for an amino acid transporter, thereby affecting downstream cellular processes.

References

An In-Depth Technical Guide to the Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine. The strategic introduction of fluorine atoms into the phenyl ring can significantly modulate the biological and physicochemical properties of molecules, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details both racemic and asymmetric synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. These methods can be broadly categorized into two main approaches:

-

Racemic Synthesis followed by Chiral Resolution: These methods first produce a mixture of both (R) and (S) enantiomers of the target amino acid. A subsequent resolution step, often enzymatic, is then required to isolate the desired enantiomer. Common racemic synthesis methods include the Strecker synthesis and the Erlenmeyer-Azlactone synthesis.

-

Asymmetric Synthesis: These more advanced methods directly produce the desired enantiomer in high purity, circumventing the need for a separate resolution step. A prominent example involves the use of chiral auxiliaries, such as Ni(II) complexes of glycine Schiff bases.

This guide will detail a key asymmetric synthesis route and a common racemic method followed by enzymatic resolution.

Asymmetric Synthesis via Chiral Ni(II) Complex

A highly effective method for the enantioselective synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This approach offers high stereocontrol and generally provides good yields. The overall workflow is depicted below.

Figure 1: Asymmetric synthesis workflow using a chiral Ni(II) complex.

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of the Chiral Ni(II) Glycine Complex

A chiral Schiff base ligand is first prepared by the condensation of a chiral amine (e.g., (S)-2-aminobenzophenone derivative) with a substituted salicylaldehyde. The resulting ligand is then complexed with a Ni(II) salt and glycine in the presence of a base to form the planar chiral Ni(II) glycine complex.

Step 2: Alkylation of the Ni(II) Complex

-

To a solution of the chiral Ni(II) glycine complex (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N2 or Ar), is added a non-nucleophilic base (e.g., powdered anhydrous K2CO3 or DBU, 2.0-3.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

2,3-Difluorobenzyl bromide (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting complex.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the crude alkylated Ni(II) complex.

Step 3: Hydrolysis and Isolation of the Amino Acid

-

The crude alkylated complex is dissolved in a mixture of acetone and 6 M HCl.

-

The solution is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated chiral auxiliary is removed by filtration. The chiral auxiliary can be recovered and reused.

-

The filtrate is concentrated under reduced pressure. The residue is redissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., aqueous ammonia or NaOH).

-

The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to afford (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.

Quantitative Data

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 2 | Alkylated Ni(II) Complex | 85-95% | >95% (diastereomeric excess) |

| 3 | (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | 70-85% (after hydrolysis) | >98% |

Racemic Synthesis via Strecker Reaction and Enzymatic Resolution

A more classical and often higher-yielding (though less direct for obtaining a single enantiomer) approach is the Strecker synthesis of the racemic amino acid, followed by enzymatic kinetic resolution.

Figure 2: Racemic synthesis via Strecker reaction followed by enzymatic resolution.

Experimental Protocol: Strecker Synthesis

Step 1: Formation of the α-Aminonitrile

-

To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added ammonium chloride (1.1 eq) followed by potassium cyanide (1.1 eq) in water.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting α-aminonitrile may precipitate from the solution or can be extracted with an organic solvent after partial removal of the alcohol under reduced pressure.

Step 2: Hydrolysis to the Racemic Amino Acid

-

The crude α-aminonitrile is suspended in concentrated hydrochloric acid (e.g., 6 M HCl).

-

The mixture is heated at reflux for 6-12 hours.

-

The solution is cooled, and any solid impurities are filtered off.

-

The filtrate is concentrated, and the pH is adjusted to the isoelectric point (around 6-7) with a base to precipitate the racemic amino acid.

-

The product is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: N-Acetylation of the Racemic Amino Acid

-

The racemic this compound (1.0 eq) is dissolved in a solution of sodium hydroxide (2.0 eq) in water.

-

The solution is cooled in an ice bath, and acetic anhydride (1.5 eq) is added dropwise while maintaining the pH between 8 and 9 with the addition of NaOH solution.

-

After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.

-

The solution is acidified with HCl to pH 2-3, and the precipitated N-acetyl-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Enzymatic Hydrolysis

-

The racemic N-acetyl amino acid is dissolved in water, and the pH is adjusted to 7.5 with a suitable base (e.g., LiOH).

-

An acylase enzyme (e.g., Acylase I from Aspergillus melleus) is added to the solution.

-

The mixture is incubated at a controlled temperature (typically 37 °C) for 24-48 hours, while maintaining the pH at 7.5 by the controlled addition of a base.

-

The reaction is monitored for the formation of the free amino acid.

-

Once the reaction is complete (approximately 50% conversion), the enzyme is denatured by heating or acidification and removed by filtration.

-

The filtrate is acidified to pH 2-3 to precipitate the unreacted (R)-N-acetyl amino acid, which is removed by filtration.

-

The pH of the filtrate is then adjusted to the isoelectric point of the (S)-amino acid (around 6-7) to precipitate the desired product.

-

The (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Quantitative Data

| Step | Product | Typical Yield |

| 1 (Strecker) | Racemic α-Aminonitrile | 75-90% |

| 2 (Strecker) | Racemic Amino Acid | 60-80% (from aldehyde) |

| 1 (Resolution) | Racemic N-Acetyl Amino Acid | 85-95% |

| 2 (Resolution) | (S)-Amino Acid | 40-45% (from racemic N-acetyl) |

| 2 (Resolution) | (R)-N-Acetyl Amino Acid | 40-45% (recoverable) |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. For the preparation of the enantiomerically pure (S)-isomer, the asymmetric synthesis utilizing a chiral Ni(II) complex is a highly efficient and direct method. This approach offers excellent stereocontrol and good overall yields. Alternatively, a more classical approach involving the Strecker synthesis to produce the racemic amino acid followed by enzymatic kinetic resolution provides a reliable, albeit longer, route. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and the desired level of enantiopurity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

The Biological Activity of 2,3-Difluorophenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic profiles of peptides and small molecules. Among these, derivatives of 2,3-difluorophenylalanine are of growing interest due to the unique electronic properties conferred by the vicinal fluorine atoms on the phenyl ring. This technical guide provides an in-depth exploration of the biological activity of 2,3-difluorophenylalanine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Impact of Fluorination on Phenylalanine

The introduction of fluorine, the most electronegative element, into the phenylalanine ring system imparts significant changes to its physicochemical properties. The carbon-fluorine bond is highly polarized and exceptionally stable, leading to alterations in:

-

Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.

-

Hydrophobicity: Fluorination generally increases the lipophilicity of the aromatic ring.

-

Conformation: The steric bulk and electronic effects of fluorine can influence peptide backbone conformation and side-chain orientation.

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, enhancing the in vivo half-life of drug candidates.[1]

-

Protein-Protein Interactions: The altered electrostatic potential of the fluorinated ring can modulate crucial interactions, such as cation-π and π-π stacking, which are often critical for receptor binding and enzyme inhibition.[1][2]

While a substantial body of research exists for various fluorinated phenylalanine isomers, specific data for 2,3-difluorophenylalanine derivatives remains relatively specialized. This guide aims to consolidate the available information and provide a framework for future research and development.

Quantitative Biological Data

The biological activity of 2,3-difluorophenylalanine derivatives has been explored in several contexts, including as components of peptides with receptor binding affinity and as potential enzyme inhibitors. The following tables summarize available quantitative data. It is important to note that specific data for 2,3-difluorophenylalanine derivatives is limited, and therefore, data for other difluorophenylalanine isomers are included for comparative purposes, with the substitution pattern clearly indicated.

Table 1: Receptor Binding Affinity of a Somatostatin Analog Containing 3',5'-Difluorophenylalanine

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) |

| [D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro) | SSTR2 | 1.5 ± 0.3 |

| [D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro) | SSTR3 | 2.0 ± 0.5 |

Data extracted from a study on somatostatin analogs, where Dfp represents difluorophenylalanine. This data is for the 3',5'-difluoro isomer, not the 2,3-isomer, but illustrates the potential for high-affinity receptor binding.

Table 2: Enzyme Inhibition Data for a Dipeptide Containing a Phenylalanine Analog

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | 0.16 mM | Competitive |

Table 3: Anticancer Activity of Fluorophenyl Derivatives (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2b | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | MCF-7 (Breast Cancer) | 100 |

This data is for 4-fluorophenylacetamide derivatives and is included to provide context for the potential anticancer activity of fluorinated phenylalanine derivatives. Specific IC50 values for 2,3-difluorophenylalanine derivatives were not found in the initial searches.[4][5]

Table 4: Antimicrobial Activity of a Fluorophenyl Derivative (MIC Values)

| Compound | Microorganism | MIC (µmol/L) |

| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Staphylococcus aureus | 4 |

| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Bacillus subtilis | 6 |

| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Escherichia coli | 8 |

| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Pseudomonas aeruginosa | 10 |

This table shows the Minimum Inhibitory Concentration (MIC) for a compound containing a p-fluorophenyl group, illustrating the potential for antimicrobial activity. Data specific to 2,3-difluorophenylalanine derivatives is not currently available.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key building block and a general method for assessing biological activity.

Synthesis of N-(tert-Butoxycarbonyl)-2,3-difluoro-L-phenylalanine

This protocol is adapted from a general procedure for the Boc-protection of L-phenylalanine and can be applied to its 2,3-difluoro analog.

Materials:

-

2,3-difluoro-L-phenylalanine

-

Dioxane (peroxide-free)

-

Water

-

Triethylamine

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Ethyl ether

-

2.5 N Hydrochloric acid

-

Methylene chloride

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 2,3-difluoro-L-phenylalanine (1 equivalent) in a mixture of water and peroxide-free dioxane (1:1 v/v).

-

To the stirred solution, add triethylamine (1.1 equivalents).

-

Add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable by ninhydrin staining.

-

Dilute the reaction mixture with water.

-

Extract the aqueous solution with ethyl ether (at least four times) to remove by-products.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2.5 with cold 2.5 N hydrochloric acid. This will cause the product to separate as an oil.

-

Extract the acidified aqueous layer with methylene chloride (three times).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure at a bath temperature of 30°C to yield a thick oil.

-

To the oil, add hexane until turbidity is observed. Cool the mixture and stir to induce crystallization.

-

Continue to add hexane in portions until no further precipitation occurs.

-

Allow the mixture to stand for 1 hour to complete crystallization.

-

Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-2,3-difluoro-L-phenylalanine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of 2,3-difluorophenylalanine derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

2,3-difluorophenylalanine derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2,3-difluorophenylalanine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by 2,3-difluorophenylalanine derivatives are not yet extensively documented, we can infer potential mechanisms based on the known effects of fluorinated amino acids and phenylalanine itself.

The incorporation of 2,3-difluorophenylalanine into a peptide or protein can alter its interaction with its biological target. The modified electronic nature of the aromatic ring can either enhance or disrupt key binding interactions, such as those within an enzyme's active site or at a receptor-ligand interface. This can lead to either agonistic or antagonistic activity.

For example, studies on phenylalanine have shown that it can impact insulin signaling pathways.[6] While this research did not involve fluorinated analogs, it highlights the potential for amino acid derivatives to influence critical cellular processes. The introduction of fluorine could further modulate such interactions.

Conclusion and Future Directions

Derivatives of 2,3-difluorophenylalanine represent a promising class of molecules for drug discovery and chemical biology. The unique physicochemical properties imparted by the vicinal fluorine atoms offer opportunities to fine-tune the biological activity of peptides and small molecules. While the currently available quantitative data specific to the 2,3-difluoro isomer is limited, the broader research on fluorinated phenylalanines suggests significant potential in areas such as oncology, infectious diseases, and the modulation of cell signaling.

Future research should focus on the systematic evaluation of 2,3-difluorophenylalanine-containing compounds against a wider range of biological targets to generate comprehensive structure-activity relationship data. Detailed studies into the specific signaling pathways affected by these derivatives will be crucial for elucidating their mechanisms of action and advancing their therapeutic potential. The development of more efficient and stereoselective synthetic routes to these compounds will also be essential for facilitating their broader application in drug development.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

Spectroscopic and Analytical Profile of 2-amino-3-(2,3-difluorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of 2-amino-3-(2,3-difluorophenyl)propanoic acid. While specific, experimentally-derived quantitative spectroscopic data for this compound is not publicly available in spectral databases at the time of this publication, this document outlines the standardized protocols for acquiring such data and presents a logical workflow for its synthesis and analysis. The information herein is intended to support research and development activities involving this and structurally related fluorinated amino acids.

Spectroscopic Data Analysis

Precise spectroscopic data is critical for the unambiguous identification and characterization of this compound. While raw spectral data is not publicly accessible, the following tables detail the expected spectroscopic parameters based on the compound's structure and data from analogous fluorinated phenylalanine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hα | 3.8 - 4.2 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 5-8 Hz |

| Hβ | 3.0 - 3.4 | Multiplet (m) | - |

| Aromatic H | 6.9 - 7.3 | Multiplet (m) | - |

| -NH₂ | 7.5 - 8.5 (in DMSO-d₆) | Broad singlet (br s) | - |

| -COOH | 10.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cα | 55 - 60 |

| Cβ | 35 - 40 |

| Aromatic C | 110 - 130 |

| Aromatic C-F | 145 - 165 (with C-F coupling) |

| C=O (Carboxyl) | 170 - 175 |

Table 3: Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Ion Type |

| Electrospray (ESI+) | 202.07 | [M+H]⁺ |

| Electrospray (ESI+) | 224.05 | [M+Na]⁺ |

| Electrospray (ESI-) | 200.06 | [M-H]⁻ |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amine) | 3300 - 3500 | Medium, sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-F (Aromatic) | 1100 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-TOF MS):

-

Ionization Mode: Positive and negative ion modes.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-1000.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=O, C-F).

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Caption: Detailed Experimental Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic Acid (CAS No. 266360-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, identified by CAS number 266360-42-3, is a synthetic amino acid derivative that has emerged as a valuable building block in the field of targeted protein degradation. Its structural features, particularly the difluorinated phenyl ring, make it a component of interest in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its role in the development of novel therapeutics. While specific, publicly available data on PROTACs incorporating this exact molecule remains limited, this guide extrapolates its likely function based on its classification as a "protein degrader building block" and the established principles of PROTAC design.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference |

| CAS Number | 266360-42-3 | N/A |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | N/A |

| Synonyms | 2,3-Difluoro-L-phenylalanine | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in water | [2] |

Role in Targeted Protein Degradation

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is classified as a "protein degrader building block," indicating its primary utility in the synthesis of molecules for targeted protein degradation (TPD). The most prominent application of such building blocks is in the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. A PROTAC typically consists of three components:

-

A ligand for the target protein (POI ligand or "warhead") : This part of the molecule binds specifically to the disease-causing protein.

-

A ligand for an E3 ubiquitin ligase : This moiety recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

-

A chemical linker : This connects the POI ligand and the E3 ligase ligand.

The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Based on its structure as a phenylalanine analog, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid could potentially be incorporated into the structure of a PROTAC in several ways, most likely as part of the E3 ligase ligand or as a component of the linker that influences the molecule's conformation and physicochemical properties. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability.

Potential Interaction with E3 Ligases

While no specific E3 ligase has been definitively associated with (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid in the public domain, two of the most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). It is plausible that this building block is used to synthesize ligands that target one of these, or other, E3 ligases. The difluoro-phenyl motif could be a key feature for achieving high-affinity and selective binding to the E3 ligase.

Synthesis

Illustrative Synthetic Pathway

The synthesis of fluorinated phenylalanine analogs often involves the asymmetric alkylation of a chiral glycine enolate equivalent with a substituted benzyl halide.

Caption: General synthetic workflow for fluorinated amino acids.

Methodology:

-

Protection of Glycine: A chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation step.

-

Enolate Formation: The protected glycine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

-

Alkylation: The enolate is then reacted with 2,3-difluorobenzyl bromide. The chiral auxiliary directs the alkylation to occur from a specific face, leading to the desired (S)-configuration.

-

Deprotection: The protecting groups and the chiral auxiliary are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final product, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Experimental Protocols for Application in Targeted Protein Degradation

While specific protocols involving CAS 266360-42-3 are not publicly available, the following represents a general workflow for the integration of such a building block into a PROTAC and its subsequent biological evaluation.

PROTAC Synthesis Workflow

Caption: General workflow for incorporating the building block into a PROTAC.

Methodology:

-

Synthesis of E3 Ligase Ligand: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid would first be chemically modified, for example, by coupling it to a core scaffold known to bind to an E3 ligase like VHL or Cereblon.

-

Linker Attachment: A flexible linker of a desired length and composition (e.g., polyethylene glycol) is then attached to the E3 ligase ligand. The linker often terminates in a reactive functional group (e.g., an alkyne, azide, or carboxylic acid) for subsequent conjugation.

-

Conjugation to POI Ligand: The E3 ligase ligand-linker construct is then reacted with a ligand for the protein of interest, which also possesses a complementary reactive functional group, to form the final PROTAC molecule.

-

Purification and Characterization: The synthesized PROTAC is purified by methods such as HPLC and its identity and purity are confirmed by techniques like LC-MS and NMR.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of a PROTAC.

Methodology:

-

Cell Treatment: Cancer cell lines or other relevant cell models are treated with varying concentrations of the synthesized PROTAC.

-

Western Blot Analysis: After a specific incubation period, cell lysates are prepared and subjected to Western blotting to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the POI levels.

-

Dose-Response and Time-Course Studies: To characterize the potency and kinetics of the PROTAC, dose-response curves are generated to determine the DC₅₀ (concentration for 50% degradation), and time-course experiments are performed to assess the rate of protein degradation.

-

Ternary Complex Formation Assays: Biophysical techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be used to confirm the formation of the ternary complex between the PROTAC, the POI, and the E3 ligase.

-

Ubiquitination Assays: In vitro or in-cell ubiquitination assays are performed to demonstrate that the PROTAC induces the ubiquitination of the POI.

-

Phenotypic Assays: The functional consequences of POI degradation are assessed through relevant phenotypic assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), or other assays specific to the function of the POI.

Safety and Handling

Based on available Safety Data Sheets (SDS), (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is intended for laboratory research use only.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, wash out mouth with water.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[3]

Conclusion

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS 266360-42-3) is a specialized chemical building block with significant potential in the rapidly advancing field of targeted protein degradation. Its difluorinated phenyl moiety suggests a role in optimizing the properties of PROTACs, potentially enhancing their binding affinity, metabolic stability, and cellular permeability. While detailed public data on its specific applications are currently scarce, the general principles of PROTAC design and evaluation provide a clear framework for its utility. Further research and publication will be necessary to fully elucidate the specific signaling pathways and therapeutic applications of PROTACs derived from this promising building block.

References

- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 3. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]

Theoretical Properties of Difluorophenylalanine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in peptide and protein engineering, as well as in drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, electronic properties, metabolic stability, and binding affinities of peptides and proteins.[1][2] Difluorophenylalanine (DFP) isomers, in particular, offer a nuanced approach to modulating these properties, with the position of the two fluorine atoms on the phenyl ring dictating their specific effects.[1][2]

This technical guide provides a comprehensive overview of the theoretical properties of the six positional isomers of difluorophenylalanine: 2,3-DFP, 2,4-DFP, 2,5-DFP, 2,6-DFP, 3,4-DFP, and 3,5-DFP. It is intended to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development, offering insights into how these non-canonical amino acids can be leveraged to fine-tune the characteristics of bioactive molecules. The guide details key theoretical properties, provides experimental protocols for their determination, and visualizes essential workflows and pathways.

Core Theoretical Properties of Difluorophenylalanine Isomers

The introduction of two fluorine atoms onto the phenylalanine scaffold significantly alters its physicochemical properties. These modifications are not uniform across the isomers and are highly dependent on the substitution pattern. Understanding these differences is crucial for the rational design of peptides and proteins with desired characteristics.

Conformational Preferences

Electronic Properties

The strong electron-withdrawing nature of fluorine significantly impacts the electronic distribution of the phenyl ring. This, in turn, affects the pKa of the ionizable groups and the dipole moment of the amino acid. These electronic perturbations can alter non-covalent interactions, such as cation-π and π-π stacking, which are critical for molecular recognition and protein stability.[4]

pKa Values

The acidity of the carboxylic acid group (pKa1) and the basicity of the amino group (pKa2) are fundamental properties of amino acids. The electron-withdrawing fluorine atoms are expected to lower both pKa values compared to phenylalanine, with the magnitude of the effect depending on the proximity of the fluorine atoms to the backbone.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination generally increases lipophilicity; however, the precise impact is isomer-dependent and can be quantified through experimental methods like RP-HPLC or predicted using computational models.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes available and predicted physicochemical properties for the L-isomers of difluorophenylalanine. It is important to note that while some of this data is from experimental sources, much of it is derived from computational predictions and should be considered as such.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted pKa | Predicted XLogP3 |

| 2,3-DFP | C₉H₉F₂NO₂ | 201.17 | 266360-60-5 | ~2.1 | Not Available |

| 2,4-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-93-8 | 2.20[5] | Not Available |

| 2,5-DFP | C₉H₉F₂NO₂ | 201.17 | 33787-04-1 | 2.17[6] | Not Available |

| 2,6-DFP | C₉H₉F₂NO₂ | 201.17 | 33787-05-2 | Not Available | Not Available |

| 3,4-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-90-5 | Not Available | -1.8[7][8] |

| 3,5-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-91-6 | Not Available | Not Available |

Mandatory Visualizations

Logical Relationship: Impact of Fluorination on Phenylalanine Properties

Caption: Impact of difluorination on phenylalanine properties.

Experimental Workflow: pKa Determination by Titration

Caption: Workflow for pKa determination.

Experimental Workflow: logP Determination by RP-HPLC

Caption: Workflow for logP determination.

Signaling Pathway: Biosynthesis of Aromatic Amino Acids

Caption: Shikimate pathway for aromatic amino acid biosynthesis.

Experimental Protocols

Protocol for pKa Determination by Acid-Base Titration

This protocol outlines the steps for determining the pKa values of a difluorophenylalanine isomer.

Materials:

-

Difluorophenylalanine isomer

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burettes (2)

-

Beakers

-

Standard pH buffers (pH 4, 7, and 10)

-

Deionized water

Procedure:

-

Prepare the Amino Acid Solution: Accurately weigh a sample of the DFP isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibrate the pH Meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Initial pH: Place a known volume (e.g., 25 mL) of the DFP solution in a beaker with a stir bar and measure the initial pH.

-

Acid Titration:

-

Fill a burette with the standardized 0.1 M HCl.

-

Add small, precise increments (e.g., 0.2 mL) of HCl to the DFP solution while stirring.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue until the pH drops significantly (e.g., to pH 1.5-2.0).

-

-

Base Titration:

-

Using a fresh sample of the DFP solution, fill a separate burette with the standardized 0.1 M NaOH.

-

Add small, precise increments of NaOH to the DFP solution while stirring.

-

Record the pH after each addition.

-

Continue until the pH rises significantly (e.g., to pH 11.5-12.0).

-

-

Data Analysis:

-

Plot the pH values against the equivalents of acid and base added.

-

The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first buffering region (where 0.5 equivalents of base have been added from the fully protonated state).

-

The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffering region (where 1.5 equivalents of base have been added from the fully protonated state).

-

Protocol for logP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for estimating the logP of a DFP isomer.

Materials:

-

Difluorophenylalanine isomer

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile or methanol)

-

Trifluoroacetic acid (TFA)

-

A set of standard compounds with known logP values

-

RP-HPLC system with a C18 column and UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of organic solvent and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v), each containing 0.1% TFA.

-

Prepare Standard and Sample Solutions: Dissolve the standard compounds and the DFP isomer in a suitable solvent (compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solutions through a syringe filter.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength appropriate for the compounds.

-

-

Analysis of Standards:

-

For each mobile phase composition, inject the standard compounds and record their retention times (tR).

-

Calculate the capacity factor (k') for each standard at each mobile phase composition using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column.

-

-

Analysis of DFP Isomer:

-

Inject the DFP isomer solution under the same set of mobile phase conditions and record its retention times.

-

Calculate the capacity factor (k') for the DFP isomer at each mobile phase composition.

-

-

Data Analysis:

-

For each compound (standards and DFP isomer), plot log(k') against the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'w).

-

Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'w) values.

-

Use the log(k'w) of the DFP isomer and the calibration curve to determine its logP value.

-

Protocol for Conformational Analysis by Density Functional Theory (DFT)

This protocol provides a general workflow for the computational analysis of DFP isomer conformations.

Software:

-

A molecular modeling software package (e.g., Gaussian, Spartan, or similar)

Procedure:

-

Structure Building: Build the 3D structure of the desired difluorophenylalanine isomer in its zwitterionic form.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the rotatable bonds (χ1 and χ2) and performing an initial energy minimization of each generated conformer using a computationally inexpensive method (e.g., a molecular mechanics force field like AMBER or MMFF).

-

Geometry Optimization: Select the lowest energy conformers from the initial search and perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a basis set such as 6-31G(d,p).[1][9] This will yield the optimized geometries and electronic energies of the stable conformers.

-

Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

-

Data Analysis:

-

Calculate the relative energies of the conformers, including ZPVE corrections.

-

Analyze the dihedral angles (φ, ψ, χ1, χ2) of the lowest energy conformers to describe the preferred conformations.

-

Calculate other properties of interest, such as the dipole moment, from the optimized structures.

-

Conclusion

The difluorophenylalanine isomers represent a versatile toolkit for medicinal chemists and protein engineers. The position-specific effects of difluorination on conformational preferences, electronic properties, and lipophilicity allow for the fine-tuning of molecular properties to enhance biological activity, improve metabolic stability, and probe structure-function relationships. This guide provides a foundational understanding of the theoretical properties of these valuable non-canonical amino acids, along with detailed protocols for their experimental and computational characterization. By leveraging the principles and methods outlined herein, researchers can make more informed decisions in the design and development of novel peptides, proteins, and small molecule therapeutics.

References

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Graphviz [graphviz.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. graphviz.org [graphviz.org]

- 9. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-amino-3-(2,3-difluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Introduction

2-amino-3-(2,3-difluorophenyl)propanoic acid is a fluorinated derivative of the aromatic amino acid phenylalanine. The incorporation of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its solubility.[1] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the solubility of such modified amino acids in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing.[3][4]

This technical guide summarizes the available solubility data for analogous fluorinated phenylalanine derivatives, provides a detailed experimental protocol for solubility determination, and presents a workflow for this process.

Quantitative Solubility Data for Fluorinated Phenylalanine Analogs

While specific data for this compound is unavailable, the following table summarizes the reported solubility of closely related analogs in various organic solvents. This data provides an indication of the types of solvents in which the target compound is likely to be soluble.

| Compound Name | Solvent | Reported Solubility |

| L-4-Fluorophenylalanine | Chloroform | Soluble[5][6] |

| Dichloromethane | Soluble[5][6] | |

| Ethyl Acetate | Soluble[5][6] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | |

| Acetone | Soluble[5][6] | |

| Water | Slightly soluble[7] | |

| 4-Fluoro-D-phenylalanine HCl | Dimethyl Sulfoxide (DMSO) | 55 mg/mL (250.41 mM)[8] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.[9]

Objective: To determine the equilibrium solubility of the test compound in a specific organic solvent at a controlled temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvent (e.g., DMSO, ethanol, ethyl acetate)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[10][11]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound to a vial. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solids, centrifuge the aliquot at a high speed.

-

Filter the resulting supernatant through a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.[10][11]

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. rheolution.com [rheolution.com]

- 5. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 6. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]

- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]

- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Biochemical Applications of 2,3-Difluorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool in biochemistry and drug discovery. Among these, fluorinated amino acids, particularly fluorinated phenylalanine analogs, offer a unique combination of properties that can be exploited to modulate biological activity, enhance metabolic stability, and serve as sensitive biophysical probes. This technical guide focuses on the potential applications of 2,3-difluorophenylalanine, a di-fluorinated analog of phenylalanine, in various biochemical contexts.

The introduction of fluorine atoms onto the phenyl ring of phenylalanine can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, impacting cation-π and other non-covalent interactions crucial for molecular recognition and binding affinity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of peptides by rendering them less susceptible to enzymatic degradation. While specific data for 2,3-difluorophenylalanine is emerging, the broader class of fluorinated phenylalanines has demonstrated significant utility in protein engineering, as metabolic labels, in drug design, and for studying protein structure and function using ¹⁹F-NMR.

Protein Engineering and Stability

The incorporation of fluorinated amino acids can significantly impact protein stability. The effect is often context-dependent, influenced by the position and number of fluorine substitutions, as well as the local environment within the protein structure. While extensive quantitative data for 2,3-difluorophenylalanine's effect on protein stability is not widely available in public literature, studies on other fluorinated phenylalanine analogs provide valuable insights. Generally, the introduction of fluorine can enhance thermodynamic stability.[1]

Table 1: Thermodynamic Stability of Cold Shock Protein B (BsCspB) Variants

| Protein Variant | Melting Temperature (TM) / K | Change in Free Energy of Unfolding (ΔG°) / kJ/mol |

| Wild Type (WT) | 316.8 ± 0.2 | - |

| 2-¹⁹F-Phe-BsCspB | 315.6 ± 0.1 | 9.0 ± 0.5 |

| 3-¹⁹F-Phe-BsCspB | 318.7 ± 0.1 | - |

| 4-¹⁹F-Phe-BsCspB | 318.5 ± 0.1 | - |

| 4-¹⁹F-Trp-BsCspB | 320.8 ± 0.1 | 12.7 ± 1.1 |

| 5-¹⁹F-Trp-BsCspB | 317.1 ± 0.1 | 9.0 ± 0.5 |

| 6-¹⁹F-Trp-BsCspB | 316.6 ± 0.1 | - |

Data adapted from a study on fluorinated variants of BsCspB, illustrating the impact of fluorination on protein stability.[1] Note that specific ΔG° values were not reported for all variants.

2,3-Difluorophenylalanine as a Metabolic Label

Metabolic labeling is a technique where cells are grown in media containing an isotopically or chemically modified version of a natural metabolite, which then gets incorporated into newly synthesized biomolecules. 2,3-Difluorophenylalanine can be used as a metabolic label to introduce a ¹⁹F NMR probe into proteins. This allows for the study of protein synthesis, turnover, and localization in a cellular environment.

The general workflow for metabolic labeling with 2,3-difluorophenylalanine in E. coli involves growing the cells in a minimal medium, inducing protein expression, and supplementing the medium with the fluorinated amino acid.

Workflow for metabolic labeling of proteins with 2,3-difluorophenylalanine in E. coli.

Applications in Drug Design and Discovery

Fluorinated amino acids are valuable in drug design for several reasons. The introduction of fluorine can improve metabolic stability, enhance binding affinity, and modulate the conformation of peptides. 2,3-Difluorophenylalanine can be incorporated into peptide-based drug candidates to improve their pharmacokinetic properties.

Enzyme Inhibition

Table 2: Inhibition of Chymotrypsin by Dipeptides Containing 2,3-Methanophenylalanine

| Inhibitor | Ki (mM) |

| H-(2R,3S)-deltaEPhe-Phe-OMe | 0.16 |

Data from a study on 2,3-methanophenylalanine, a different modified phenylalanine, illustrating the potential for enzyme inhibition.[2]

¹⁹F-NMR Spectroscopy for Structural and Functional Studies

¹⁹F-NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a sensitive probe of the local environment. Since fluorine is absent in most biological systems, ¹⁹F-NMR offers a background-free signal.

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including solvent exposure, electrostatic interactions, and conformational changes. By incorporating 2,3-difluorophenylalanine at specific sites in a protein, researchers can monitor these changes with high precision.

Table 3: Representative ¹⁹F Chemical Shift Ranges for Fluorinated Phenylalanine in Proteins

| Fluorinated Amino Acid | Typical Chemical Shift Range in Proteins (ppm) |

| 2-Fluorophenylalanine | ~7.4 |

| 3-Fluorophenylalanine | ~1.0 |

| 4-Fluorophenylalanine | ~4.8 |

Data from a study on various fluorophenylalanine-labeled lysozymes, indicating the sensitivity of ¹⁹F chemical shifts to the position of fluorination and the protein environment.[4]

General workflow for ¹⁹F-NMR studies of proteins labeled with 2,3-difluorophenylalanine.

Experimental Protocols

Biosynthetic Incorporation of 2,3-Difluorophenylalanine in E. coli

This protocol describes the general method for incorporating 2,3-difluorophenylalanine into a target protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

-

Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.

-

2,3-Difluorophenylalanine.

-

Inducing agent (e.g., IPTG).

Protocol:

-

Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of minimal medium with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction and Labeling: Add 2,3-difluorophenylalanine to a final concentration of 1 mM. Induce protein expression by adding the inducing agent (e.g., IPTG) to the recommended final concentration.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C.

-

Purification: Purify the labeled protein using standard chromatography techniques appropriate for the target protein.

-

Analysis: Confirm the incorporation of 2,3-difluorophenylalanine by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2,3-difluorophenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing a 2,3-difluorophenylalanine residue using Fmoc chemistry.[5][6][7][8][9]

Materials:

-

Fmoc-protected amino acids, including Fmoc-2,3-difluorophenylalanine-OH.

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Piperidine, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA), Cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including Fmoc-2,3-difluorophenylalanine-OH) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

2,3-Difluorophenylalanine holds considerable promise as a versatile tool in biochemistry and drug development. Its unique electronic properties and potential for enhancing metabolic stability make it an attractive candidate for incorporation into peptides and proteins. While specific quantitative data for this particular isomer is still being established in the literature, the extensive research on other fluorinated phenylalanine analogs provides a strong foundation for its application. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers to explore the potential of 2,3-difluorophenylalanine in their own investigations, from fundamental studies of protein structure and function to the design of novel therapeutic agents. As research in this area continues to expand, a more comprehensive understanding of the specific advantages conferred by the 2,3-difluoro substitution pattern is anticipated.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unnatural Fluorinated Amino Acids: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. Unnatural fluorinated amino acids, by virtue of the unique physicochemical properties of fluorine, offer a powerful approach to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and proteins. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] These modifications can lead to enhanced therapeutic properties, such as increased resistance to proteolysis and improved bioavailability.[2][3] Furthermore, the fluorine-19 (¹⁹F) nucleus serves as an exceptional probe for non-invasive NMR spectroscopy and positron emission tomography (PET) imaging, enabling detailed studies of protein structure, dynamics, and drug-target interactions in vitro and in vivo.[4][5]

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can systematically alter the properties of amino acid side chains. Understanding these changes is crucial for the rational design of peptides and proteins with desired characteristics.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | Structure | pKa (α-COOH) | pKa (α-NH3+) | logP | Key Conformational Effects |

| Phenylalanine | 1.83 | 9.13 | 1.58 | - | |

| 4-Fluoro-phenylalanine | ~1.8 | ~9.1 | 1.79 | Minimal perturbation of side-chain conformation. | |

| 4-(Trifluoromethyl)-phenylalanine | ~1.8 | ~9.0 | 2.84 | Increased hydrophobicity; can influence aromatic stacking interactions. | |

| Tyrosine | 2.20 | 9.11 | 1.39 | - | |

| 3-Fluoro-tyrosine | ~2.2 | ~9.0 | 1.60 | Alters pKa of the phenolic hydroxyl group. | |

| Proline | 1.99 | 10.60 | -1.60 | - | |

| 4(R)-Fluoro-proline | ~1.9 | ~10.5 | -1.35 | Induces a C4-exo pucker, stabilizing the collagen triple helix. | |

| 4(S)-Fluoro-proline | ~1.9 | ~10.5 | -1.35 | Induces a C4-endo pucker. | |

| Leucine | 2.36 | 9.60 | 1.86 | - | |

| 5,5,5,5',5',5'-Hexafluoroleucine | ~2.3 | ~9.5 | >3.0 | Significantly increases hydrophobicity and can drive "fluorous" core formation in proteins. | |

| Valine | 2.32 | 9.62 | 1.31 | - | |

| 4,4,4-Trifluorovaline | ~2.3 | ~9.5 | ~2.0 | Increases hydrophobicity. |

Note: pKa and logP values are approximate and can vary depending on the specific experimental conditions. Data compiled from various sources, including[6][7][8].

Synthesis of Unnatural Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into chemical and biosynthetic methods.

Chemical Synthesis

A variety of chemical strategies have been developed for the asymmetric synthesis of fluorinated amino acids, often on a gram-scale.[9] One powerful and versatile method involves the use of chiral Ni(II) complexes of a Schiff base of glycine with (S)-o-[N-(N'-benzylprolyl)amino]benzophenone. This complex can be alkylated with various fluorinated electrophiles to produce a diverse range of fluorinated amino acids in high enantiomeric excess.

-

Preparation of the Ni(II) Complex: The chiral Ni(II) complex is prepared according to established literature procedures.

-